2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate
Description
2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound characterized by a 2-chlorobenzoate ester group linked to a 2-oxoethylamine moiety bearing a 2-methylbenzyl substituent. This structure combines aromatic, amide, and ester functionalities, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its molecular architecture allows for diverse intermolecular interactions, such as hydrogen bonding and π-stacking, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-6-2-3-7-13(12)10-19-16(20)11-22-17(21)14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWRAZJBDZPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 2-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen-Substituted Derivatives
- 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate Molecular Formula: C₁₅H₁₁Cl₂NO₃ Key Features: The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the molecule’s electronic structure. DFT studies reveal a planar geometry with intramolecular C–H⋯O hydrogen bonds, contributing to its crystalline stability . Spectroscopic Data: IR spectra show strong C=O stretches at 1735 cm⁻¹ (ester) and 1680 cm⁻¹ (amide), while XRD confirms a monoclinic crystal system .
- [2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 4-acetamidobenzoate Molecular Formula: C₁₇H₁₄ClFN₂O₄ Key Features: The 2-chloro-4-fluoroanilino group introduces steric hindrance and polarizability, reducing solubility in nonpolar solvents. The acetamido group enhances hydrogen-bonding capacity compared to the methylbenzyl group in the target compound .
Heterocyclic and Aromatic Variants
- 2-(Benzofuran-2-yl)-2-oxoethyl 2-chlorobenzoate Molecular Formula: C₁₇H₁₁ClO₄ Key Features: The benzofuran moiety increases π-π stacking interactions, leading to a layered crystal structure. Weak C–H⋯O bonds and furan ring interactions dominate its packing, differing from the target compound’s amino-driven dimerization .
Crystallographic and Spectroscopic Comparisons
- Key Observations: Halogen substituents (Cl, Br) enhance lattice stability via halogen bonding (e.g., Cl⋯π in ). Amino/amide groups facilitate dimerization through N–H⋯O bonds, whereas heterocycles (e.g., benzofuran) prioritize π-π stacking .
Biological Activity
2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparisons with related compounds.
Chemical Structure and Synthesis
The compound is characterized by a 2-chlorobenzoate moiety and a 2-methylbenzylamino group. The typical synthesis involves the reaction of 2-chlorobenzoic acid with 2-methylbenzylamine , often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane under reflux conditions. The product is purified through recrystallization or chromatography.
Biological Activity Overview
Research indicates that 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate exhibits various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of enzymatic activity, which may result in altered cellular processes, including apoptosis in cancer cells. Further research is needed to elucidate the precise pathways involved.
Case Studies and Experimental Data
-
Cytotoxicity Against Cancer Cell Lines:
- A study demonstrated that derivatives similar to 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate showed significant cytotoxicity against leukemia cell lines (IC50 values ranging from 0.96 µM to 4.23 µM). The underlying mechanisms did not involve traditional pathways such as tubulin polymerization or Src inhibition, indicating unique modes of action .
-
Comparative Analysis:
- In comparison with other benzoate analogs, this compound exhibited distinct reactivity and biological profiles due to its unique functional groups. For example, while some analogs showed potent activity against solid tumors, this compound was particularly effective against leukemia cells.
- Enzyme Interaction Studies:
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-((2-Methylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate | 0.96 - 4.23 | NB4, HL60, MV4-11, K562 | Kinase inhibition; apoptosis induction |
| Related Analog | 6.55 | MCF7 | Tubulin polymerization inhibition |
| Another Analog | 5.28 | N87 | Src pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
